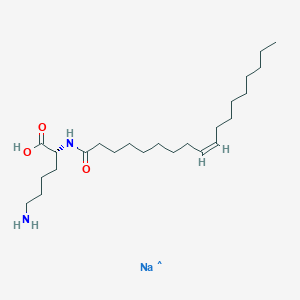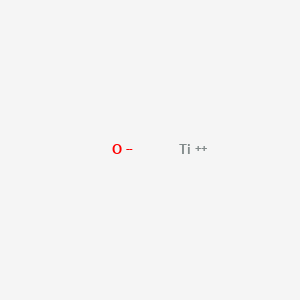
NLG802
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NLG802 is an orally bioavailable prodrug of indoximod, a methylated tryptophan, with immune checkpoint inhibitory and antineoplastic activities. Upon oral administration, the indoximod prodrug NLG802 is converted to indoximod. Indoximod targets, binds to and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO; IDO1), which converts the essential amino acid tryptophan into the immunosuppressive metabolite kynurenine. By increasing tryptophan levels and decreasing kynurenine levels, indoximod restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Applications De Recherche Scientifique
Nuclear Localization of Human Nanog : This research investigates the nuclear localization signal (NLS) motif required for human Nanog nuclear import. It's significant in understanding the transcriptional factors required for stem cell pluripotency and their localization in the nucleus (Do et al., 2007).
Nonlinear Optics in Daily Life : This paper provides an overview of nonlinear optics (NLO) and its applications, including improving lasers, interacting with materials, and information technology. It highlights the impact of NLO in areas like advanced spectroscopy, materials analysis, and communication technologies (Garmire, 2013).
Plasmonic Imaging of Cancer Cell Communities : This study discusses the use of plasmonic nanoparticles, specifically nuclear-targeted silver nanoparticles, for imaging and understanding the behavior of human oral cancer cells during apoptosis. It's relevant for cancer diagnosis and treatment research (Austin et al., 2011).
NanoLuc in Bioluminescence : NanoLuc (NLuc), a novel bioluminescence platform, is discussed for its potential applications in biomedical research. Its enhanced stability, luminescence, and versatility make it suitable for various applications, including disease detection and molecular imaging (England et al., 2016).
Antiangiogenic Cancer-Specific Dual-Targeting Nanoradiopharmaceutical : This research involves synthesizing a nanoradiopharmaceutical targeting cancer-specific markers and evaluating its ability to inhibit angiogenesis. It's an innovative approach in cancer therapy (González-Ruíz et al., 2017).
Natural Language Generation in Interactive Systems : This is an overview of natural language generation (NLG) in interactive systems, detailing techniques and challenges in NLG for applications like dialog systems and multimodal interfaces. It's relevant for understanding the computational representation and analysis of human language (Stent & Bangalore, 2014).
Propriétés
Nom du produit |
NLG802 |
|---|---|
Nom IUPAC |
N/A |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NLG802; NLG-802; NLG 802; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)
